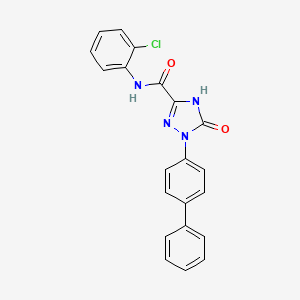

1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide

CAS No.: 1000575-33-6

Cat. No.: VC18386567

Molecular Formula: C21H15ClN4O2

Molecular Weight: 390.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1000575-33-6 |

|---|---|

| Molecular Formula | C21H15ClN4O2 |

| Molecular Weight | 390.8 g/mol |

| IUPAC Name | N-(2-chlorophenyl)-5-oxo-1-(4-phenylphenyl)-4H-1,2,4-triazole-3-carboxamide |

| Standard InChI | InChI=1S/C21H15ClN4O2/c22-17-8-4-5-9-18(17)23-20(27)19-24-21(28)26(25-19)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,23,27)(H,24,25,28) |

| Standard InChI Key | CAUQVDQIPVRDOG-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=O)NC(=N3)C(=O)NC4=CC=CC=C4Cl |

Introduction

1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its biphenyl and triazole core structures, functionalized with a carboxylic acid amide group containing a 2-chlorophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately 390.83 g/mol.

This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug discovery and development. The triazole moiety often exhibits biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Features

The structure of 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide includes:

-

Biphenyl Group: A hydrophobic moiety contributing to the compound's ability to interact with biological membranes and hydrophobic pockets in proteins.

-

1,2,4-Triazole Ring: A five-membered ring containing three nitrogen atoms. This ring is known for its versatility in forming hydrogen bonds and coordinating with metal ions.

-

Carboxylic Acid Amide Substituent: The amide group enhances solubility and provides additional sites for hydrogen bonding.

-

2-Chlorophenyl Substituent: This group introduces electron-withdrawing properties, which can influence the compound's reactivity and binding affinity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A general synthetic route may include:

-

Formation of the triazole ring through cyclization reactions involving hydrazine derivatives.

-

Introduction of the biphenyl moiety via coupling reactions.

-

Functionalization with the carboxylic acid amide group using chlorinated aromatic amines.

Detailed reaction conditions such as temperature, solvent choice, and catalysts play a critical role in optimizing yields and purity.

Analytical Characterization

The characterization of this compound involves advanced techniques:

-

Nuclear Magnetic Resonance (NMR):

-

-NMR and -NMR provide information on proton and carbon environments.

-

Chemical shifts confirm the presence of functional groups like amides and aromatic rings.

-

-

Mass Spectrometry (MS):

-

Accurate mass measurements verify molecular weight.

-

Fragmentation patterns help confirm structural integrity.

-

-

Infrared Spectroscopy (IR):

-

Peaks corresponding to C=O (amide) and N-H stretching vibrations are observed.

-

-

X-Ray Crystallography:

-

Provides detailed insights into bond lengths, angles, and crystal packing.

-

Potential Applications

This compound holds promise in several fields:

-

Pharmaceuticals:

-

As a scaffold for designing drugs targeting inflammation or microbial infections.

-

Potential use as an anticancer agent after further optimization.

-

-

Material Science:

-

Triazole derivatives are used in corrosion inhibitors and polymer stabilizers.

-

-

Coordination Chemistry:

-

The triazole ring's nitrogen atoms can coordinate with metal ions for catalysis or material synthesis.

-

Future Directions

To fully realize the potential of 1-(Biphenyl-4-yl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (2-chlorophenyl)amide, future research should focus on:

-

Conducting comprehensive biological assays to determine its efficacy against specific targets.

-

Optimizing synthetic pathways to improve yield and reduce costs.

-

Exploring structure-activity relationships (SAR) to design derivatives with enhanced properties.

This detailed overview highlights the significance of this compound in medicinal chemistry and related fields while emphasizing the need for further research to unlock its full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume